molecular formula C10H13NO B13032347 (R)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine

(R)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13032347
M. Wt: 163.22 g/mol
InChI Key: VRWZZLORJKJBED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several methods. One common approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, the cyclization of aryl acetylenes using transition-metal catalysis has been employed to synthesize benzofuran derivatives .

Industrial Production Methods

Industrial production methods for 5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives .

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the function of enzymes, receptors, and other proteins involved in critical cellular processes. For example, its anticancer activity may result from the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methyl groups at the 5 and 7 positions and an amine group at the 3 position differentiates it from other benzofuran derivatives, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H13NO/c1-6-3-7(2)10-8(4-6)9(11)5-12-10/h3-4,9H,5,11H2,1-2H3

InChI Key

VRWZZLORJKJBED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(CO2)N)C

Origin of Product

United States

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